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Compound of Interest

Compound Name: 2-Thienyl acrylic acid

Cat. No.: B8463982 Get Quote

CAS Registry Number: 1124-65-8 IUPAC Name: (2E)-3-(Thiophen-2-yl)prop-2-enoic acid

Molecular Formula: C

H

O

S Molecular Weight: 154.19 g/mol [1]

Executive Summary & Structural Context
3-(2-Thienyl)acrylic acid is an

-unsaturated carboxylic acid featuring a thiophene heterocycle. It is primarily synthesized via
the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid. This synthetic
route predominantly yields the (E)-isomer (trans) due to steric thermodynamics.

From a spectroscopic standpoint, the molecule is defined by the conjugation between the

electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. This "push-

pull" electronic system significantly influences chemical shifts in NMR and vibrational

frequencies in IR.

Mass Spectrometry (MS) Analysis[2][3][4]
Ionization & Fragmentation Logic
In Electrospray Ionization (ESI) negative mode [M-H]
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, the molecule readily deprotonates to form the carboxylate anion (

153). The fragmentation pattern is dominated by the stability of the thiophene ring and the
lability of the carboxyl group.

Primary Fragmentation Pathway:

Precursor: [M-H]

at

153.

Decarboxylation: Loss of CO

(44 Da) is the primary pathway, yielding the vinyl-thiophene anion (

109).

Ring Disassembly: Further high-energy collision leads to fragmentation of the thiophene ring

(loss of C

H

or CS).

MS Data Table
Ion Type m/z (approx) Assignment Mechanism

Molecular Ion 153.0 [M-H] Deprotonation of

carboxylic acid

Fragment 1 109.0

[M-H - CO

]

Decarboxylation

(Neutral loss of 44 Da)

Fragment 2 65.0

[C

H

]

Loss of CS from vinyl-

thiophene fragment
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Fragmentation Workflow Diagram

Molecular Ion [M-H]-
m/z 153

Vinyl-Thiophene Anion
m/z 109Decarboxylation

CO2 (44 Da)

Ring Fragment
m/z ~65Ring Opening

CS (44 Da)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 3-(2-Thienyl)acrylic acid in negative ion mode.

Infrared Spectroscopy (FT-IR)[6]
The IR spectrum is diagnostic for the trans-alkene geometry and the thiophene ring. The "Rule

of Three" for acrylics applies here, modified by the heterocyclic substituent.

Key Vibrational Bands
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Functional Group
Wavenumber (cm

)
Intensity Description

O-H Stretch 2500–3300 Broad, Med
H-bonded carboxylic

acid dimer.

C=O Stretch 1670–1690 Strong

Conjugated carboxylic

acid carbonyl. Lower

than non-conjugated

(1710) due to

resonance.

C=C Stretch 1615–1635 Medium Alkene double bond.

Thiophene Ring 1410–1430 Strong

C=C ring stretching

(Symmetric/Asymmetr

ic).

=C-H Bend 970–990 Strong

Diagnostic for (E)-

alkene. Out-of-plane

bending for trans-

disubstituted double

bonds.

C-S Stretch 700–750 Medium
Thiophene C-S-C

stretching.

Technical Insight: The absence of a band near 700 cm

(cis-alkene bending) and the presence of the strong band at ~980 cm

confirms the trans geometry typical of Knoevenagel products.

Nuclear Magnetic Resonance (NMR)[2][7][8][9][10]
[11]
NMR is the definitive method for purity assessment and isomer differentiation. The data below

assumes DMSO-d

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8463982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


as the solvent, which is preferred due to the compound's solubility and the prevention of solute
aggregation.

H NMR Data (400 MHz, DMSO-d )

Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Integration Assignment

COOH 12.40 Broad Singlet - 1H

Acidic proton

(Exchangeabl

e)

H- 7.78 Doublet 15.8 1H

Alkene proton

(Next to

Thiophene)

H-5 7.68 Doublet 5.1 1H
Thiophene

(Next to S)

H-3 7.45 Doublet 3.6 1H

Thiophene

(Next to

Alkene)

H-4 7.15
Doublet of

Doublets
5.1, 3.6 1H

Thiophene

(Middle)

H- 6.25 Doublet 15.8 1H

Alkene proton

(Next to

COOH)

Mechanistic Interpretation:

Coupling Constant (

): The 15.8 Hz coupling between H-

and H-

is the gold standard for confirming trans (E) geometry. A cis isomer would display a

value of ~10–12 Hz.
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Deshielding Effects: H-

is significantly deshielded (7.78 ppm) compared to H-

(6.25 ppm) due to the resonance effect of the carbonyl group, which pulls electron density
away from the

-position, and the anisotropic effect of the thiophene ring.

C NMR Data (100 MHz, DMSO-d )

Carbon
Shift (

ppm)
Type Assignment

C=O 167.5 Quaternary
Carboxylic Acid

Carbonyl

C- 137.2 CH
Alkene Carbon (Next

to Ring)

C-2 (Ring) 139.5 Quaternary
Thiophene ipso-

carbon

C-5 (Ring) 131.8 CH Thiophene C5

C-3 (Ring) 129.2 CH Thiophene C3

C-4 (Ring) 128.5 CH Thiophene C4

C- 117.8 CH
Alkene Carbon (Next

to COOH)

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without concentration-dependent shifts (dimerization):

Solvent: Use DMSO-d

(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
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Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates

that cause magnetic field inhomogeneity.

Acquisition: Run at 298 K. For

C, a relaxation delay (

) of 2-3 seconds is recommended to ensure quaternary carbons (C=O, C-ipso) integrate
visible signals.

Isomer Differentiation Workflow
Use this logic flow to validate the stereochemistry of your synthesized batch.

Acquire 1H NMR
(Alkene Region 6.0 - 8.0 ppm)

Identify Doublets for
H-alpha and H-beta

Calculate Coupling Constant (J)
Difference in Hz * Spectrometer MHz

Is J > 14 Hz?

Trans (E) Isomer
(Target Product)

Yes (15-16 Hz)

Cis (Z) Isomer
(Impurity/Byproduct)

No (10-12 Hz)
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Figure 2: Decision tree for stereochemical assignment via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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